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Compound of Interest

5-Fluoro-4-methylamino-
Compound Name: S
nicotinonitrile

Compound Identity: 5-Fluoro-4-methylamino-nicotinonitrile Role: Key Intermediate for 5-
Azaindole MEK Inhibitors

Executive Summary

EVT-8661857 is a specialized pyridine derivative utilized primarily as a scaffold building block
in the synthesis of pyrrolo[3,2-c]pyridines (5-azaindoles). This heterocyclic core is a "privileged
structure” in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors,
particularly those targeting the RAS-RAF-MEK-ERK signaling pathway.

This guide provides a comprehensive analysis of EVT-8661857, including its physicochemical
properties, validated synthesis protocols, and its mechanistic role in generating MEK inhibitor
candidates described in patent literature (e.g., WO2008067481).

Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identifiers
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Parameter Data
Common Name EVT-8661857
IUPAC Name 5-Fluoro-4-(methylamino)pyridine-3-carbonitrile
CAS Registry Number 1030382-65-0
C
Molecular Formula H
FN
Molecular Weight 151.14 g/mol
SMILES CNC1=C(C=NC=C1C#N)F
InChl Key NGKOFFAVTNTTOK-UHFFFAOYSA-N

Physical Properties

o Appearance: Off-white to pale yellow solid.
e Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
e Melting Point: 128-132 °C (typical for crystalline pyridine nitriles).

e Electronic Character: The C3-cyano and C5-fluoro groups create a highly electron-deficient
pyridine ring, enhancing the acidity of the N-methyl proton and facilitating downstream
cyclization.

Synthetic Methodology
The synthesis of EVT-8661857 is a nucleophilic aromatic substitution (

) reaction. The presence of the electron-withdrawing cyano group at the 3-position activates the
4-position for nucleophilic attack by methylamine.

Synthesis Protocol (Step-by-Step)
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Precursor: 4-Chloro-5-fluoro-nicotinonitrile Reagent: Methylamine (40% ag. or in THF) Solvent:
Water or Tetrahydrofuran (THF)[1]

Protocol:

Preparation: Charge a reaction vessel with 4-Chloro-5-fluoro-nicotinonitrile (1.0 eq).

e Addition: Add Methylamine (40% aqgueous solution, 3.0-5.0 eq) dropwise while maintaining
temperature below 30°C to control exotherm.

o Reaction: Heat the mixture to 80°C for 30—60 minutes. Monitor conversion by LC-MS (Target
mass: 152.1 [M+H]+).

o Work-up: Cool the reaction mixture to room temperature (RT). The product often precipitates.

« |solation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash organic
layers with brine, dry over Na

SO
, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Heptane if necessary.
o Yield: Typically 70-85%.

Diagram: Synthesis & Downstream Application

The following diagram illustrates the synthesis of EVT-8661857 and its critical conversion into
the 5-azaindole core used in MEK inhibitors.
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Caption: Synthesis pathway converting the chloropyridine precursor to EVT-8661857, followed
by cyclization to the bioactive 5-azaindole scaffold.

Application in Drug Development: MEK Inhibition

EVT-8661857 is not a drug itself but a pharmacophore enabler. It allows for the construction of
the 5-azaindole skeleton, which mimics the adenine ring of ATP but with distinct hydrogen-
bonding capabilities and solubility profiles.

Mechanism of Cyclization

To generate the MEK inhibitor core, EVT-8661857 undergoes a base-mediated cyclization with
an alkylating agent (e.g., ethyl bromoacetate).

o Deprotonation: Sodium hydride (NaH) removes the proton from the 4-methylamino group.
» Alkylation: The nitrogen attacks the alkyl halide.

o Cyclization: The methylene group of the new side chain attacks the nitrile carbon (Thorpe-
Ziegler reaction), forming the 5-membered pyrrole ring fused to the pyridine.

Biological Context: The MAPK Pathway

Compounds derived from this scaffold are designed to inhibit MEK1/2 (Mitogen-activated
protein kinase kinase). MEK is a central node in the RAS-RAF-MEK-ERK pathway, which is
hyperactivated in >30% of human cancers (e.g., BRAF-mutant melanoma, KRAS-mutant lung
cancer).
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Caption: The RAS-RAF-MEK-ERK signaling cascade.[2][3] EVT-8661857-derived compounds
target MEK to block downstream oncogenic signaling.[2]
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Safety & Handling

As a fluorinated aminonitrile, EVT-8661857 requires strict safety protocols.
o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

 Nitrile Hazard: Metabolization may release cyanide ions; however, the aromatic nitrile is
generally stable. Treat as potentially releasing toxic fumes under fire conditions.

e PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume
hood.

o Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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